molecular formula C9H14ClN B1429654 2-Methylphenethylamine HCl CAS No. 55755-18-5

2-Methylphenethylamine HCl

Cat. No.: B1429654
CAS No.: 55755-18-5
M. Wt: 171.67 g/mol
InChI Key: DQLZLKLLQGKKFR-UHFFFAOYSA-N
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Description

2-Methylphenethylamine HCl is an organic compound that belongs to the class of amines. It is characterized by the presence of an ethanamine group attached to an ortho-tolyl group. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylphenethylamine HCl can be synthesized through several methods. One common method involves the reaction of ortho-toluidine with ethylene oxide in the presence of hydrochloric acid. The reaction proceeds as follows:

C6H4(CH3)NH2+CH2CH2O+HClC6H4(CH3)CH2CH2NH2HClC_6H_4(CH_3)NH_2 + CH_2CH_2O + HCl \rightarrow C_6H_4(CH_3)CH_2CH_2NH_2 \cdot HCl C6​H4​(CH3​)NH2​+CH2​CH2​O+HCl→C6​H4​(CH3​)CH2​CH2​NH2​⋅HCl

The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize efficiency and minimize waste. The use of catalysts and advanced purification techniques ensures the production of high-quality compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Methylphenethylamine HCl undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The ethanamine group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ortho-tolualdehyde, while reduction can produce ortho-tolylmethanamine.

Scientific Research Applications

2-Methylphenethylamine HCl has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is employed in the study of enzyme-substrate interactions and metabolic pathways.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical agents and is used in drug discovery research.

    Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methylphenethylamine HCl involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-Methylphenethylamine HCl can be compared with other similar compounds, such as:

    Orphenadrine: A related compound with similar structural features but different pharmacological properties.

    Diphenhydramine: Another compound with a similar amine group but distinct therapeutic uses.

    N-methyl-2-[phenyl(o-tolyl)methoxy]ethanamine hydrochloride: A compound with a similar core structure but different functional groups.

The uniqueness of this compound lies in its specific combination of chemical properties, making it suitable for a wide range of applications in research and industry.

Properties

IUPAC Name

2-(2-methylphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N.ClH/c1-8-4-2-3-5-9(8)6-7-10;/h2-5H,6-7,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLZLKLLQGKKFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55755-18-5
Record name 2-(2-methylphenyl)ethan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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